3-Methoxy-N-methyl-4-(4-methylbenzene-1-sulfinyl)aniline
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Overview
Description
3-Methoxy-N-methyl-4-(4-methylbenzene-1-sulfinyl)aniline is an organic compound with a complex structure that includes methoxy, methyl, and sulfinyl functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Methoxy-N-methyl-4-(4-methylbenzene-1-sulfinyl)aniline typically involves multi-step reactions. One common method includes the reaction of 3-methoxy-4-methylbenzoic acid with appropriate reagents to introduce the sulfinyl group. The reaction conditions often involve the use of aqueous sodium hydroxide and magnesium in diethyl ether, followed by treatment with carbon dioxide .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and precise control of reaction conditions ensures high yield and purity of the final product.
Chemical Reactions Analysis
Types of Reactions
3-Methoxy-N-methyl-4-(4-methylbenzene-1-sulfinyl)aniline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfinyl group to a sulfide.
Substitution: Electrophilic aromatic substitution reactions can occur at the benzene ring, influenced by the electron-donating methoxy group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like bromine or chlorine in the presence of a catalyst can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfoxides, sulfones, and various substituted aromatic compounds depending on the specific reaction conditions and reagents used.
Scientific Research Applications
3-Methoxy-N-methyl-4-(4-methylbenzene-1-sulfinyl)aniline has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-Methoxy-N-methyl-4-(4-methylbenzene-1-sulfinyl)aniline involves its interaction with molecular targets such as enzymes and receptors. The methoxy and sulfinyl groups play a crucial role in its binding affinity and specificity. The compound can modulate various biochemical pathways, leading to its observed effects .
Comparison with Similar Compounds
Similar Compounds
Benzenamine, 4-methoxy-N-methyl-: Similar structure but lacks the sulfinyl group.
Methyl 3-methoxy-4-methylbenzoate: Contains a methoxy and methyl group but differs in the functional groups attached to the benzene ring.
Uniqueness
3-Methoxy-N-methyl-4-(4-methylbenzene-1-sulfinyl)aniline is unique due to the presence of the sulfinyl group, which imparts distinct chemical properties and reactivity compared to its analogs. This uniqueness makes it valuable for specific applications where these properties are advantageous.
Properties
CAS No. |
87433-24-7 |
---|---|
Molecular Formula |
C15H17NO2S |
Molecular Weight |
275.4 g/mol |
IUPAC Name |
3-methoxy-N-methyl-4-(4-methylphenyl)sulfinylaniline |
InChI |
InChI=1S/C15H17NO2S/c1-11-4-7-13(8-5-11)19(17)15-9-6-12(16-2)10-14(15)18-3/h4-10,16H,1-3H3 |
InChI Key |
YESINTHVCQUBDS-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)C2=C(C=C(C=C2)NC)OC |
Origin of Product |
United States |
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